

Spectroscopic Profile of 1,1-Dimethoxyethane: A Technical Guide

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Compound of Interest

Compound Name: **1,1-Dimethoxyethane**

Cat. No.: **B165179**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,1-dimethoxyethane**, a key acetal used in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1,1-dimethoxyethane** by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **1,1-dimethoxyethane** is characterized by three distinct signals corresponding to the three unique proton environments in the molecule.

Signal	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
A	4.568	Quartet (q)	5.3	-CH(OCH ₃) ₂
B	3.309	Singlet (s)	-	-OCH ₃
C	1.281	Doublet (d)	5.3	-CH ₃

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **1,1-dimethoxyethane** shows three signals, corresponding to the three distinct carbon environments.

Chemical Shift (δ, ppm)	Assignment
100.5	-CH(OCH ₃) ₂
53.0	-OCH ₃
20.1	-CH ₃

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A small amount of neat **1,1-dimethoxyethane** (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).^[1] The solution is then filtered through a pipette with a cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.^[2]

Instrumentation: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans (NS): Typically 16 to 64 scans for a concentrated sample.

- Relaxation Delay (D1): 1-5 seconds.
- Acquisition Time (AQ): 2-4 seconds.
- Spectral Width: A range of approximately -2 to 12 ppm is sufficient.

¹³C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of ¹³C.
- Relaxation Delay (D1): 2 seconds.
- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width: A range of approximately 0 to 120 ppm.

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **1,1-dimethoxyethane** exhibits characteristic absorption bands for C-H and C-O bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2990-2850	Strong	C-H stretching (alkane)
1450	Medium	C-H bending
1150-1050	Strong	C-O stretching (acetal)

Experimental Protocol for IR Spectroscopy

Sample Preparation: As **1,1-dimethoxyethane** is a liquid at room temperature, the spectrum is typically acquired using the "neat" liquid film method.[3] A single drop of the liquid is placed on the surface of one polished salt plate (e.g., NaCl or KBr).[3] A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.[3]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Acquisition Parameters:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: Typically 4 cm⁻¹.
- Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty salt plates is recorded prior to the sample scan and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is typically displayed as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **1,1-dimethoxyethane** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Assignment
90	Low	$[M]^+$ (Molecular Ion)
75	High	$[M - CH_3]^+$
59	Medium	$[M - OCH_3]^+$
45	High (Base Peak)	$[CH(OCH_3)]^+$

Experimental Protocol for Mass Spectrometry

Sample Introduction: For a volatile liquid like **1,1-dimethoxyethane**, the sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) system.^[4] The sample is vaporized by heating in the vacuum of the instrument.^[5]

Ionization: Electron Ionization (EI) is the most common method for volatile organic compounds. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M^+).^{[5][6]}

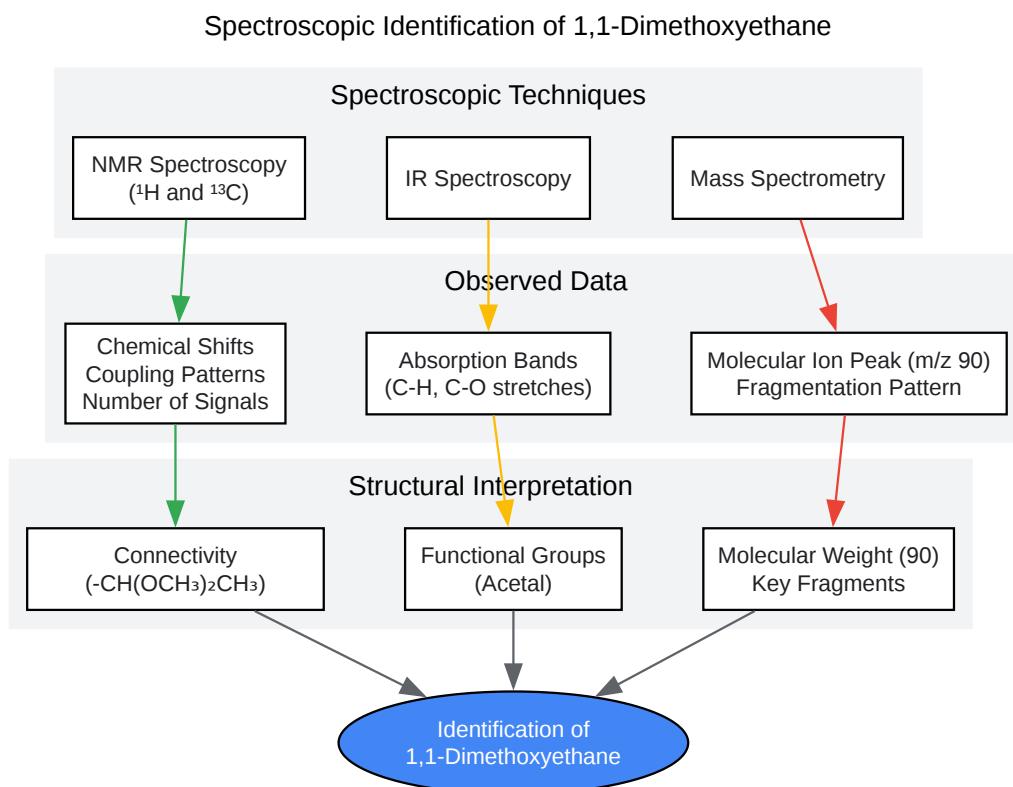
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio.

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Relationships and Fragmentation

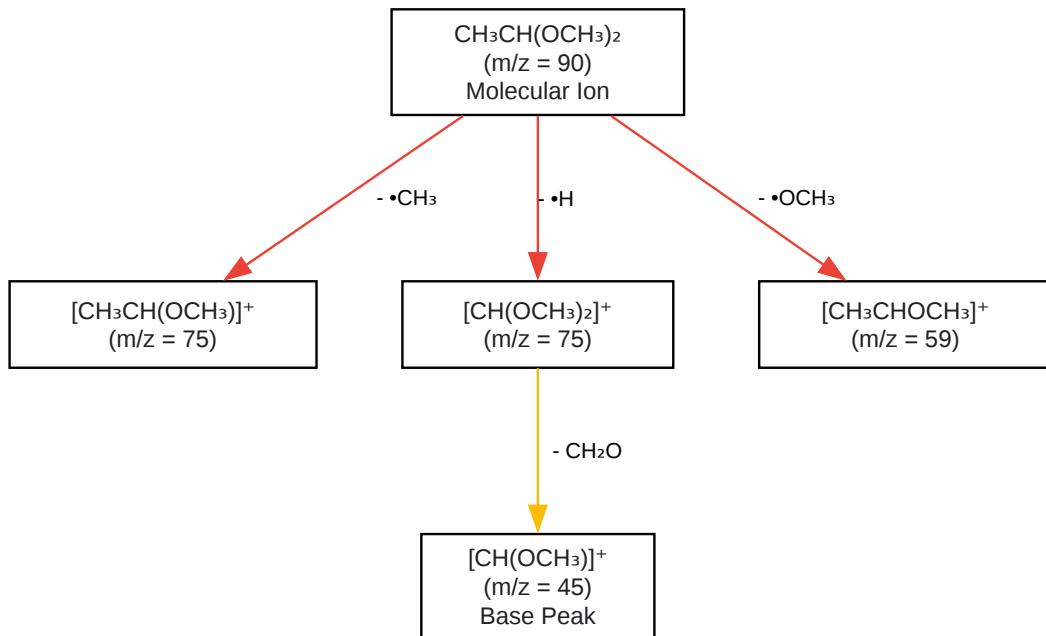
The following diagrams illustrate the logical workflow for identifying **1,1-dimethoxyethane** using its spectroscopic data and the proposed fragmentation pathway in mass spectrometry.



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Caption: Logical workflow for the identification of **1,1-dimethoxyethane**.

Mass Spectrometry Fragmentation of 1,1-Dimethoxyethane

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Caption: Proposed mass spectrometry fragmentation pathway of **1,1-dimethoxyethane**.

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